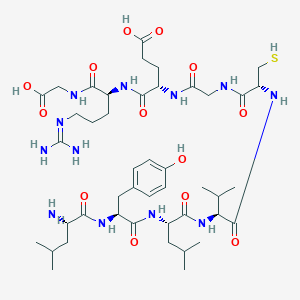
Insulin beta Chain Peptide (15-23)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Insulin Beta Chain Peptide (15-23) is a fragment of the insulin molecule, specifically derived from the beta chain of insulin. This peptide is recognized by islet-associated T cells and plays a significant role in autoimmune diabetes research. It is composed of the amino acids Leucine, Tyrosine, Leucine, Valine, Cysteine, Glycine, Glutamic Acid, Arginine, and Glycine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Insulin Beta Chain Peptide (15-23) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of Insulin Beta Chain Peptide (15-23) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Types of Reactions:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the structural stability of insulin.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Standard SPPS reagents like Fmoc-protected amino acids and coupling agents.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Insulin Beta Chain Peptide (15-23) has several applications in scientific research:
Chemistry: Used in studies to understand peptide synthesis and modification techniques.
Biology: Plays a role in studying T cell recognition and autoimmune responses in diabetes.
Medicine: Utilized in the development of diagnostic tools and therapeutic strategies for autoimmune diabetes.
Industry: Employed in the production of peptide-based drugs and research reagents
作用机制
The mechanism of action of Insulin Beta Chain Peptide (15-23) involves its recognition by islet-associated T cells. This peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to T cells. The interaction triggers an immune response, leading to the activation of T cells. This process is crucial in the study of autoimmune diabetes, where the immune system mistakenly targets insulin-producing beta cells .
相似化合物的比较
Insulin B Chain Peptide (9-23): Another fragment of the insulin beta chain, recognized by T cells in autoimmune diabetes.
Hybrid Insulin Peptides: Combinations of insulin fragments with other peptides, used to study T cell responses.
Uniqueness: Insulin Beta Chain Peptide (15-23) is unique due to its specific recognition by islet-associated T cells and its role in autoimmune diabetes research. Unlike other insulin fragments, this peptide has been extensively studied for its ability to stimulate T cells and its potential use in developing therapeutic strategies for diabetes .
属性
分子式 |
C44H72N12O13S |
|---|---|
分子量 |
1009.2 g/mol |
IUPAC 名称 |
(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H72N12O13S/c1-22(2)16-27(45)37(63)53-31(18-25-9-11-26(57)12-10-25)41(67)54-30(17-23(3)4)42(68)56-36(24(5)6)43(69)55-32(21-70)39(65)49-19-33(58)51-29(13-14-34(59)60)40(66)52-28(8-7-15-48-44(46)47)38(64)50-20-35(61)62/h9-12,22-24,27-32,36,57,70H,7-8,13-21,45H2,1-6H3,(H,49,65)(H,50,64)(H,51,58)(H,52,66)(H,53,63)(H,54,67)(H,55,69)(H,56,68)(H,59,60)(H,61,62)(H4,46,47,48)/t27-,28-,29-,30-,31-,32-,36-/m0/s1 |
InChI 键 |
CPSZWYPVFBXING-PVKJLKLCSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)

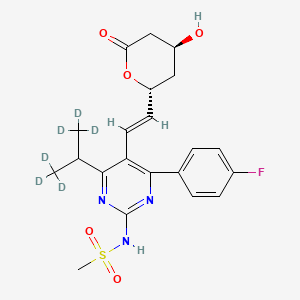
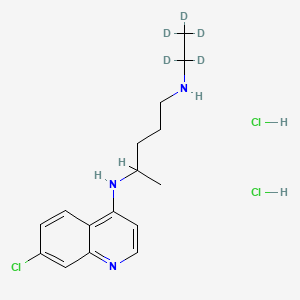

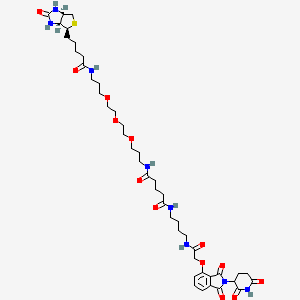
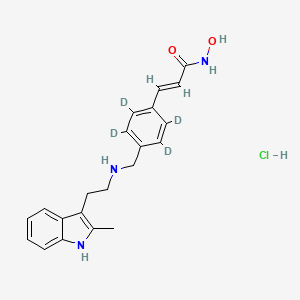
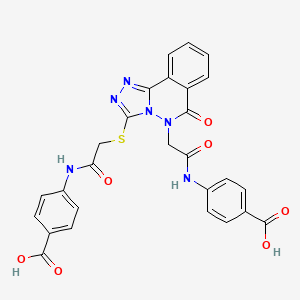



![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
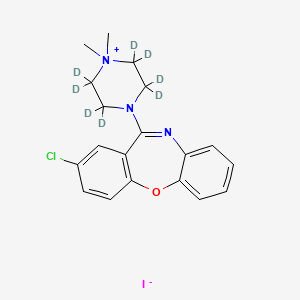
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
